![molecular formula C12H13NO3 B2728967 Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate CAS No. 1824190-01-3](/img/structure/B2728967.png)

Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

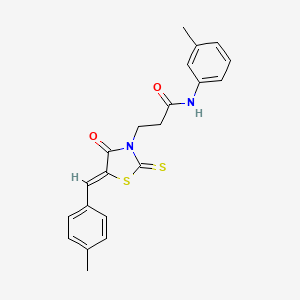

Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom1. They are found in many pharmacological agents and agricultural products with anticancer, antimicrobial, and anticonvulsant agents1. Many phytochemicals, such as alkaloids, lactones, and terpenoids, significantly enhance biological activities due to the presence of spiro functionality1.

Synthesis Analysis

The synthesis of spiro compounds often involves multi-component reactions (MCRs), where three or more starting materials combine in a one-pot manner to generate a structurally complex heterocyclic compound1. For example, one-pot, three-component reaction of various aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2 (1 H )-one in the presence of a catalytic amount of DBU in H2O/EtOH (1:1) at 50 °C produced the 4-aroyl-5’-methyl-3,4-dihydro-2’H-spiro derivatives1.

Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the presence of a spiro carbon, where two rings meet at only one atom1. This structure is found in many biologically active compounds and contributes to their diverse range of activities1.

Chemical Reactions Analysis

Spiro compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions used2. For example, 1,3-oxazines are an important class of spiroheterocycles with a broad range of biological activities1. Several methods have been reported for the synthesis of 1,3-oxazine derivatives1.

Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds can vary widely, depending on their specific structure. For example, 4-Benzoyl-5’-methyl-3,4-dihydro-2’H-spiro derivatives were reported to be a light yellow powder with a melting point of 221 °C (dec.)1.科学的研究の応用

Facile Preparation and Chemical Transformations

Research demonstrates a productive approach to the synthesis of spirocyclopropane-annelated 1,4-benzoxathiane, benzothiazines, and benzoxazines through Michael additions and ring closures. This method facilitates the creation of complex molecules, including the synthesis of hydroxymethyl derivatives and β-amino alcohols, useful in further synthetic applications (Meijere et al., 2003).

Rh(III)-Catalyzed C-H Activation/Cycloaddition

Another study reports on the Rh(III)-catalyzed C–H activation/cycloaddition of benzamides and methylenecyclopropanes for the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This process highlights the efficiency and mild conditions of the synthesis, contributing to the development of biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).

Oxyfunctionalization of Non-Natural Targets

The use of methyl(trifluoromethyl)dioxirane for the oxyfunctionalization of compounds bearing cyclopropyl moieties has been explored, demonstrating selective oxidation processes. This research is significant for understanding the reactivity and functionalization of cyclopropane-containing molecules, providing insights into the manipulation of these structures for further chemical synthesis (D’Accolti et al., 2003).

Synthesis of Spiro[cyclopropane -1,3' -oxindole] Derivatives

The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives highlights a method involving diastereoselective cyclopropanation reactions. This research is critical for the development of novel organic compounds with potential biological applications, demonstrating the versatility of spirocyclopropane compounds in synthetic chemistry (Yong et al., 2007).

Safety And Hazards

将来の方向性

The future directions in the study of spiro compounds are likely to involve the development of new synthetic methods and the exploration of their biological activities1. Given their wide range of biological activities, spiro compounds are likely to continue to be a focus of research in medicinal chemistry1.

特性

IUPAC Name |

methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-15-11(14)8-2-3-10-9(6-8)13-7-12(16-10)4-5-12/h2-3,6,13H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMUFTFPQBXURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC3(CC3)CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate](/img/structure/B2728886.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)

![2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2728905.png)